

4-Formyl Loratadine: Chemical Structure & Molecular Characterization

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Compound of Interest

Compound Name: 4-Formyl Loratadine

CAS No.: 1076198-16-7

Cat. No.: B563504

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Technical Monograph for Pharmaceutical Analysis

Executive Summary

4-Formyl Loratadine (CAS: 1076198-16-7) is a structural derivative of the second-generation antihistamine Loratadine. Unlike the major metabolite Desloratadine or the common impurity N-Formyl Desloratadine, this compound retains the ethyl carbamate moiety of the parent drug but bears a formyl (-CHO) substitution on the pyridine ring.

Its presence in pharmaceutical formulations is typically associated with excipient-drug interactions (specifically formaldehyde-mediated pathways) or oxidative degradation of hydroxymethyl precursors. Control of this impurity is critical in liquid formulations (syrups) and solid dosage forms containing reactive excipients (e.g., PEG, gelatin).

Chemical Identity & Physicochemical Properties[1] [2][3][4][5]

Property	Data
Common Name	4-Formyl Loratadine
Systematic Name	Ethyl 4-(8-chloro-4-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate
CAS Registry Number	1076198-16-7
Molecular Formula	C ₂₃ H ₂₃ ClN ₂ O ₃
Molecular Weight	410.89 g/mol
Parent Compound	Loratadine (MW 382.88 g/mol)
Mass Difference	+28.01 Da (Addition of -CO-, formally substitution of H with CHO)
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol, Acetonitrile; Practically insoluble in water

Structural Differentiation

It is imperative to distinguish **4-Formyl Loratadine** from N-Formyl Desloratadine (CAS 117810-61-4).

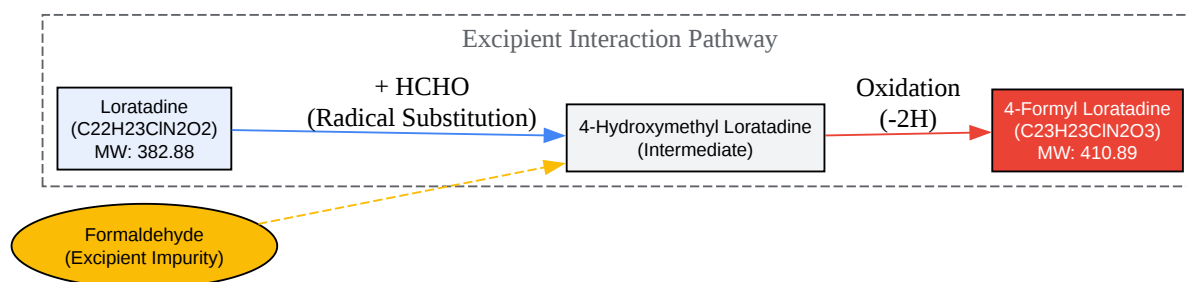
- **4-Formyl Loratadine**: Formyl group attached to the pyridine ring carbon; Ethyl carbamate retained. (MW 410.89)
- N-Formyl Desloratadine: Formyl group attached to the piperidine nitrogen; Ethyl carbamate lost. (MW 338.83)

Formation Mechanism & Synthesis[9][10][11][12]

The formation of **4-Formyl Loratadine** typically follows a radical-mediated or excipient-driven pathway involving formaldehyde, a common trace impurity in excipients like Polyethylene Glycol (PEG) and Povidone.

Pathway Analysis[13]

- Hydroxymethylation: Reaction of Loratadine with formaldehyde (or formaldehyde radicals) leads to 4-Hydroxymethyl Loratadine.
- Oxidation: Subsequent oxidation of the hydroxymethyl group yields **4-Formyl Loratadine**.



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Caption: Stepwise formation of **4-Formyl Loratadine** via formaldehyde-mediated hydroxymethylation followed by oxidation.

Structural Characterization (Spectroscopy)

Identification of **4-Formyl Loratadine** relies on detecting the unique aldehyde signals which are absent in the parent molecule.

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (500 MHz, DMSO-d₆):
 - Aldehyde Proton (-CHO): Distinct singlet signal at δ 10.0 – 10.2 ppm. This is the diagnostic peak.
 - Pyridine Ring Protons: Downfield shift of the aromatic pyridine proton adjacent to the formyl group due to the electron-withdrawing nature of the carbonyl.

- Ethyl Carbamate Signals: Triplet at ~1.2 ppm (-CH₃) and Quartet at ~4.1 ppm (-CH₂-) remain intact (confirming it is not a desloratadine derivative).

Mass Spectrometry (LC-MS/MS)

- Ionization: ESI Positive Mode (+).
- Precursor Ion:[M+H]⁺ = 411.1 m/z.
- Fragmentation Pattern (MS²):
 - Loss of Ethyl Carbamate (-73 Da) → m/z 338 (Core tricyclic structure + Formyl).
 - Loss of CO (-28 Da) from the formyl group is a common secondary fragmentation.
 - Characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl ratio ~3:1) is preserved.[\[1\]](#)

Analytical Methodology: HPLC Protocol

To quantify **4-Formyl Loratadine** alongside Loratadine and other impurities, a gradient Reverse-Phase HPLC method is recommended.

Chromatographic Conditions

Parameter	Setting
Column	C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water (Buffer pH ~2.8)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 - 1.2 mL/min
Detection	UV at 254 nm (Aromatic core) & 280 nm
Column Temp	30°C
Injection Volume	10 - 20 μL

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	80	20
20.0	20	80
25.0	20	80
26.0	80	20
35.0	80	20

Retention Behavior:

- N-Formyl Desloratadine: Elutes early (more polar, no ethyl ester).
- Loratadine: Elutes late (highly lipophilic).
- **4-Formyl Loratadine**: Typically elutes before Loratadine but after Desloratadine derivatives. The formyl group adds slight polarity compared to the parent, reducing retention time on C18.

Regulatory & Safety Context

- Classification: **4-Formyl Loratadine** is considered a degradation product or process-related impurity.
- ICH Q3B (R2) Guidelines: If present above the identification threshold (usually 0.10% or 0.20% depending on dose), it must be structurally characterized and toxicologically qualified.
- Genotoxicity: As a structural analog of Loratadine with a reactive aldehyde group, it should be assessed for genotoxic potential (e.g., via in silico QSAR tools like Derek Nexus) to rule out mutagenicity often associated with reactive carbonyls.

References

- Cerrada, V., et al. (2005). "Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations." *Arkivoc*, (ix), 200-206. (Describes the precursor

mechanism). Retrieved from [[Link](#)]

- PubChem. (2024). Loratadine Compound Summary (CID 3957). National Library of Medicine. Retrieved from [[Link](#)]

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